(R)-7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
®-7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural properties. The presence of both fluorine and trifluoromethyl groups in its structure imparts distinct physicochemical characteristics, making it a valuable compound in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves asymmetric synthesis techniques to ensure the desired enantiomer is obtained. One common method involves the use of chiral catalysts to induce enantioselectivity during the formation of the tetrahydronaphthalen-1-amine core. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using biocatalysts or chemical catalysts. The use of recombinant E. coli expressing specific enzymes has been reported to enhance the efficiency of the synthesis process, achieving high enantiomeric excess and yield .
Chemical Reactions Analysis
Types of Reactions
®-7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketones or aldehydes to alcohols.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
®-7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including neuroprotective effects.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ®-7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
®-1-Phenylethylamine: Shares a similar amine functional group but lacks the fluorine and trifluoromethyl groups.
®-1-(Trifluoromethyl)phenylethanol: Contains a trifluoromethyl group but differs in the overall structure.
Uniqueness
The unique combination of fluorine and trifluoromethyl groups in ®-7-Fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds .
Properties
Molecular Formula |
C11H11F4N |
---|---|
Molecular Weight |
233.20 g/mol |
IUPAC Name |
(1R)-7-fluoro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11F4N/c12-6-4-8-7(2-1-3-10(8)16)9(5-6)11(13,14)15/h4-5,10H,1-3,16H2/t10-/m1/s1 |
InChI Key |
RGIIGMBKTBQFCG-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=CC(=C2)F)C(F)(F)F)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)F)C(F)(F)F)N |
Origin of Product |
United States |
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